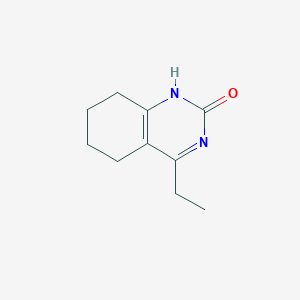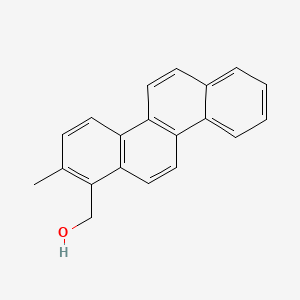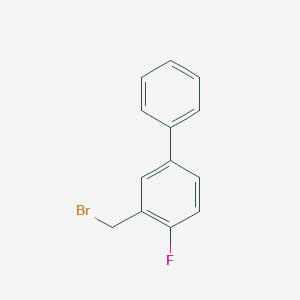
3-(Bromomethyl)-4-fluoro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-4-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromomethyl group and a fluoro substituent on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-fluoro-1,1’-biphenyl typically involves the bromination of a suitable precursor. One common method is the bromination of 4-fluoro-1,1’-biphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of 3-(Bromomethyl)-4-fluoro-1,1’-biphenyl may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-4-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of 4-fluoro-1,1’-biphenyl-3-carboxylic acid or 4-fluoro-1,1’-biphenyl-3-carbaldehyde.
Reduction: Formation of 4-fluoro-1,1’-biphenyl-3-methyl.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-4-fluoro-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of advanced materials, including liquid crystals and polymers.
Pharmaceuticals: Potential use in the synthesis of biologically active compounds and drug development.
Chemical Biology: Employed in the study of molecular interactions and biochemical pathways.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-4-fluoro-1,1’-biphenyl depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various substitution reactions. The fluoro substituent can influence the electronic properties of the biphenyl core, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Bis(bromomethyl)furazan: Similar in having bromomethyl groups but differs in the core structure and additional functional groups.
4-Bromomethyl-1,1’-biphenyl: Lacks the fluoro substituent, making it less electronically diverse.
4-Fluoro-1,1’-biphenyl: Lacks the bromomethyl group, limiting its reactivity in substitution reactions.
Uniqueness
3-(Bromomethyl)-4-fluoro-1,1’-biphenyl is unique due to the combination of the bromomethyl and fluoro substituents, which provide a balance of reactivity and electronic properties. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
83169-78-2 |
|---|---|
Fórmula molecular |
C13H10BrF |
Peso molecular |
265.12 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1-fluoro-4-phenylbenzene |
InChI |
InChI=1S/C13H10BrF/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
GPKIBDKZOKRKTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
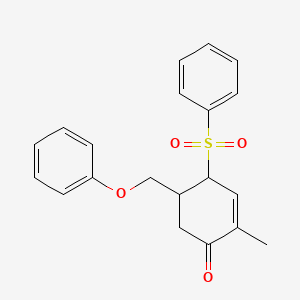

![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)
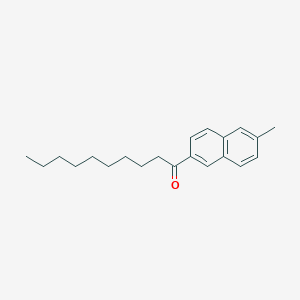
![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
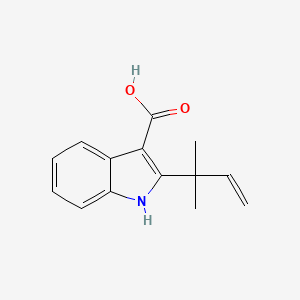
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
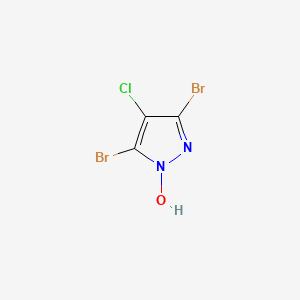
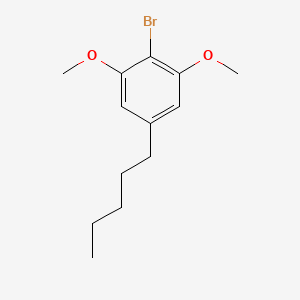
![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)
